molecular formula C23H24ClN5O3 B2880860 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide CAS No. 1207044-58-3

2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide

Cat. No. B2880860
CAS RN: 1207044-58-3
M. Wt: 453.93
InChI Key: IQXBCNWVEFGCRC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H24ClN5O3 and its molecular weight is 453.93. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds with similar structural features have been synthesized for various purposes, including the exploration of their biological activities. For instance, Rahmouni et al. (2016) described the synthesis of novel pyrazolopyrimidines derivatives evaluated as anticancer and anti-5-lipoxygenase agents. This study highlights the chemical versatility and potential therapeutic applications of compounds with pyrazolopyrimidines structures (Rahmouni et al., 2016). Similarly, Yadav et al. (2021) developed a green synthetic approach for pyrano pyrimidine carboxylate derivatives, emphasizing the environmental benefits of such methodologies (Yadav et al., 2021).

Biological Activities and Potential Therapeutic Applications

Several studies have focused on the biological activities of compounds with pyrazole and pyrimidine derivatives, indicating their potential in therapeutic applications. For example, Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and antimicrobial activities. This research underscores the medicinal chemistry potential of such compounds (Katariya et al., 2021). Additionally, the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), with structural similarities to the compound of interest, was characterized by Wunder et al. (2005), showcasing the importance of such compounds in neurodegenerative diseases research (Wunder et al., 2005).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3/c1-23(2,32-15-10-8-14(24)9-11-15)21(31)26-19-12-18(13-6-7-13)28-29(19)22-25-17-5-3-4-16(17)20(30)27-22/h8-13H,3-7H2,1-2H3,(H,26,31)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXBCNWVEFGCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4CC4)OC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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